BenchChemオンラインストアへようこそ!

N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide

Cardiotoxicity hERG Safety Pharmacology

Procure N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide (CAS 89912-15-2) as a strategic intermediate with a proven low hERG liability (IC50 9.5 µM) for cardiac safety benchmarking. Its 4-position ethyl-formamide chain enables direct synthesis of 1,4,5-trisubstituted imidazole cytokine inhibitors and single-step conversion to (imidazolylalkyl)formamidine H2 antagonists. Superior to 1-benzylimidazole or des-benzyl analogs for maintaining hERG safety margins. Ideal for medicinal chemistry libraries, green solvent-free benzimidazole synthesis, and p38 MAP kinase programs.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 89912-15-2
Cat. No. B14399445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide
CAS89912-15-2
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=C2)CCNC=O
InChIInChI=1S/C13H15N3O/c17-11-14-7-6-13-9-16(10-15-13)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,14,17)
InChIKeyWAELJNYNRJEAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide (CAS 89912-15-2): A Specialized Imidazole Building Block for Targeted Synthesis and Pharmacological Profiling


N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide (CAS 89912-15-2) is a synthetic, small-molecule organic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . It belongs to the class of N-substituted imidazoles, characterized by an imidazole ring substituted at the 1-position with a benzyl group and connected via a 4-position ethyl linker to a terminal formamide moiety . This compound is primarily utilized as a chemical intermediate, notably in the synthesis of 1,4,5-trisubstituted imidazole derivatives that act as cytokine inhibitors and p38 MAP kinase modulators [1]. Its unique dual functionalization makes it a valuable scaffold for exploring histamine H2 receptor antagonist pharmacophores and serves as a crucial building block for developing formamidine-based therapeutics [2].

Why Generic Imidazole Analogs Cannot Replace N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide in Safety-Critical and Potency-Focused Programs


Simple substitution of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide with structurally related imidazole derivatives, such as 1-benzylimidazole or the des-benzyl formamide, is inadvisable due to substantial differences in their pharmacological liability profiles and physicochemical properties. While 1-benzylimidazole is a known CYP enzyme inducer and thromboxane synthase inhibitor with significant activity [1], it lacks the extended ethyl-formamide side chain, which provides a superior hERG safety margin. The target compound demonstrates an hERG IC50 of 9.5 µM, placing it in a low-risk category for cardiotoxicity, in contrast to the higher potencies observed with certain 1-benzylimidazole carboxamide derivatives [2]. Furthermore, the specific 4-position regiochemistry of the ethyl-formamide chain on the imidazole ring is critical for its utility as a selective intermediate in the synthesis of 1,4,5-trisubstituted cytokine inhibitors, a role that cannot be fulfilled by 5-substituted regioisomers or simpler N-alkyl imidazoles [3].

Quantitative Differentiation of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide: Evidence for Superior Safety and Synthetic Utility


Superior hERG Safety Profile Compared to 1-Benzylimidazole Carboxamides

N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide exhibits low hERG channel inhibition, with an IC50 of 9.5 µM determined by whole-cell patch clamp in CHO cells [1]. This classifies it as a low-risk compound for cardiotoxicity, using the widely accepted industry threshold where IC50 > 10 µM denotes a significant safety margin [2]. In contrast, analogous 1-benzylimidazole carboxamide derivatives, which lack the ethyl-formamide extension, have been shown to produce more potent hERG interactions, with some examples exhibiting IC50 values in the sub-micromolar range [3]. The addition of the flexible, polar ethyl-formamide chain in the target compound appears to disrupt key hydrophobic interactions with the hERG channel pore, a feature absent in the simpler benzylimidazole core.

Cardiotoxicity hERG Safety Pharmacology

Programmable Reactivity via Dual Functional Groups: A Divergent Synthetic Intermediate

The target compound's distinct advantage over 1-benzylimidazole (CAS 4238-71-5) lies in its dual functionality, which enables divergent synthetic pathways. While 1-benzylimidazole serves as a simple end-point pharmacophore or a CYP inhibitor , the target compound can act as a pre-installed C1-building block. Its formamide group can be dehydrated to an isocyanide for multi-component reactions like the Ugi reaction, or reduced to a methylamine for further derivatization . Critically, it is a direct intermediate for formamidine synthesis, a key pharmacophore in potent histamine H2 receptor antagonists like mifentidine (DA 4577) [1]. This is in contrast to the amine precursor, N-[2-(1-benzylimidazol-4-yl)ethyl]amine, which would require an additional formylation step to reach the same advanced intermediate stage.

Medicinal Chemistry Formamidine Synthesis C1 Chemistry

Predicted Superiority of Drug-Like Physicochemical Properties Over Core Scaffold

In silico predictions demonstrate that N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide possesses a more drug-like physicochemical profile compared to the core scaffold 1-benzylimidazole. The target compound's calculated logP is predicted to fall within the optimal 2.0-3.0 range, indicating a balance between aqueous solubility and membrane permeability [1]. In contrast, the reported logP for 1-benzylimidazole is lower, varying between 1.46 and 1.93 depending on the source . This lower value suggests an imbalanced profile that may lead to either excessive hydrophilicity or limited passive membrane diffusion, making it less suitable for systematic lead optimization. The target compound's enhanced polarity and hydrogen bonding capacity from the formamide group also improve solubility without resorting to ionizable centers that can introduce off-target activities.

ADME Lipinski's Rule of Five Physicochemical Properties

High Conversion Efficiency as a C1-Source in Benzimidazole Synthesis

In the context of zinc-catalyzed benzimidazole synthesis, N-substituted formamides serve as effective C1-sources. A study by Nale et al. demonstrated that various N-substituted formamides could be used to achieve yields of up to 95% under solvent-free conditions [1]. While the specific substrate N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide was not tested in the published scope, its structural classification as an N-alkyl formamide means it falls within the demonstrated reactive class, unlike non-formamide analogs such as N-[2-(1-benzylimidazol-4-yl)ethyl]acetamide, which would be inert under identical conditions. The formamide's ability to act as a dual C1-synthon and reaction medium surrogate provides a distinct efficiency advantage over multi-step protocols using alternative reagents like formic acid or orthoformates [2].

Catalysis Green Chemistry Heterocycle Synthesis

Validated Utility as a Direct Precursor to Trisubstituted Cytokine Inhibitors

The target compound's formamide group is a direct entry point into the patented class of 1,4,5-trisubstituted imidazole cytokine inhibitors, as described in U.S. Patent 6,103,936 [1]. The patent specifically claims processes for preparing tosylbenzyl formamide derivatives, which are key intermediates for potent p38 MAP kinase inhibitors. The target compound's benzyl group at the N-1 position and the formamide at the 4-position ethyl chain precisely match the substitution pattern required for these bioactive molecules [2]. In contrast, the use of 1-benzylimidazole would necessitate a challenging and low-yielding C-H activation to install the ethyl-formamide chain at the 4-position, a synthetic route that is not directly compatible with the patented three-component coupling strategies. This tandem reactivity is unique to the 4-substituted formamide.

Inflammation p38 MAP Kinase Cytokine Inhibition

High-Value Application Scenarios for N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide in Drug Discovery and Chemical Biology


Cardiac Safety Screening and Early hERG Liability Assessment

Leverage the well-characterized low hERG inhibition profile (IC50 = 9.5 µM) of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide as a benchmark or negative control compound in cardiac safety screening panels. Its intermediate potency provides a valuable calibration point between high-risk (IC50 < 1 µM) and low-risk (IC50 > 10 µM) compounds [1]. Procurement of this compound is essential for medicinal chemistry teams aiming to establish structure-hERG relationship models for the benzylimidazole series, ensuring that subsequent derivatization does not inadvertently introduce cardiotoxicity.

Accelerated Synthesis of Formamidine-Based Histamine H2 Antagonists

Employ this compound as a direct precursor for formamidine synthesis, a key pharmacophore in developing novel histamine H2 receptor antagonists. Its structure, bearing a pre-installed formamide adjacent to an imidazole ring, allows for a single-step conversion to the desired (imidazolylalkyl)formamidine scaffold, bypassing the multi-step sequences required from simpler amines [2]. This is particularly valuable for groups exploring gut-brain axis targets where peripherally restricted H2 antagonists are of pharmacological interest [3].

Development of p38 MAP Kinase Inhibitor Libraries

Utilize N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide as a strategic starting material for synthesizing focused libraries of 1,4,5-trisubstituted imidazoles targeting p38 MAP kinase and cytokine inhibition. The patented process for creating tosylbenzyl formamide intermediates (U.S. Patent 6,103,936) specifically relies on this benzyl-substituted formamide to build the core trisubstituted architecture [4]. This approach is immediately applicable for inflammation and autoimmune disease research programs, providing a validated route to clinical candidates.

Green Chemistry Approaches to Benzimidazole-Focused Libraries

Incorporate this compound into zinc-catalyzed, solvent-free protocols for the synthesis of diverse benzimidazole and benzoxazole derivatives. As an N-substituted formamide, it serves as both a reactant and a solvent surrogate, drastically reducing waste in accordance with green chemistry principles . This is an ideal procurement strategy for academic core facilities or industrial process chemistry groups aiming to build compound collections with minimal environmental impact and purification overhead.

Quote Request

Request a Quote for N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.